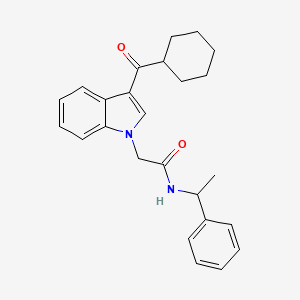![molecular formula C19H24ClN3O3S2 B4202212 N-(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETAMIDE](/img/structure/B4202212.png)
N-(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETAMIDE
Descripción general
Descripción
N-(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chlorophenyl group, a sulfanyl group, and a dimethylsulfamoyl group, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the chlorophenylmethyl sulfanyl intermediate, followed by the introduction of the dimethylsulfamoyl group through a series of nucleophilic substitution reactions. The final step involves the coupling of the intermediate with an appropriate amine to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling parameters such as temperature, pressure, and reaction time. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria or cancer cells by interfering with essential cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-(4-BROMOPHENYL)THIAZOL-2-YL)-2-CHLOROACETAMIDE: This compound shares structural similarities with N-(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETAMIDE and exhibits comparable biological activities.
PHENOXY ACETAMIDE DERIVATIVES: These compounds also contain acetamide groups and have been studied for their pharmacological properties.
Uniqueness
This compound is unique due to the presence of both sulfanyl and dimethylsulfamoyl groups, which contribute to its distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other similar compounds, making it a valuable target for further research and development.
Propiedades
IUPAC Name |
N-[2-[(4-chlorophenyl)methylsulfanyl]ethyl]-2-[N-(dimethylsulfamoyl)anilino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3O3S2/c1-22(2)28(25,26)23(18-6-4-3-5-7-18)14-19(24)21-12-13-27-15-16-8-10-17(20)11-9-16/h3-11H,12-15H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBAUJIASBCDHJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N(CC(=O)NCCSCC1=CC=C(C=C1)Cl)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-2-[(1-naphthylacetyl)amino]benzoic acid](/img/structure/B4202138.png)
![5-bromo-2-({[2-(5-methyl-3-isoxazolyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B4202139.png)
![2-(4-ethyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)phenol](/img/structure/B4202146.png)


![1'-{2-[(2-methoxy-4-nitrophenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4202166.png)
![2-(methylthio)-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4202171.png)
![1-[(7-nitrodibenzo[b,d]furan-2-yl)sulfonyl]pyrrolidine](/img/structure/B4202184.png)
![2-{[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]methyl}benzonitrile](/img/structure/B4202188.png)
![8-(5-chloro-2-methoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4202195.png)
![N-(3-bromo-4-methylphenyl)-2-[(6-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4202203.png)



